1-Butyl-4-vinylcyclohexane

Description

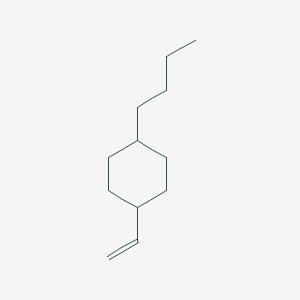

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-ethenylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,11-12H,2-3,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTKBPJZRODSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butyl 4 Vinylcyclohexane: Pathways and Stereocontrol

Retrosynthetic Analysis and Strategic Disconnections for 1-Butyl-4-vinylcyclohexane

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered, focusing on the formation of the carbon-carbon bonds attaching the butyl and vinyl groups to the cyclohexane (B81311) core.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (C-C Butyl Bond): This disconnection points towards a precursor such as 4-vinylcyclohexyl Grignard reagent or a similar organometallic species, which could react with a butyl halide. Alternatively, a Friedel-Crafts type alkylation of a vinylcyclohexene (B1617736) derivative could be envisaged, though this often suffers from poor selectivity.

Disconnection B (C-C Vinyl Bond): This strategy suggests a 4-butylcyclohexanone or a related derivative as a key intermediate. The vinyl group could then be introduced through a Wittig reaction, Shapiro reaction, or by the addition of a vinyl organometallic reagent followed by dehydration.

A third strategic disconnection involves the formation of the cyclohexane ring itself, for instance, through a Diels-Alder reaction between a diene and a dienophile, followed by functional group manipulations. The stereochemistry of the final product, whether cis or trans, is a critical consideration. For 1,4-disubstituted cyclohexanes, the trans isomer is generally the more thermodynamically stable product due to both substituents being able to occupy equatorial positions, thus minimizing steric hindrance. pressbooks.publibretexts.orglibretexts.org Synthetic strategies must therefore be designed to favor the formation of the desired stereoisomer.

Development of Catalytic Synthetic Routes to this compound

Catalytic methods offer efficient and selective routes to complex molecules. For this compound, transition metal catalysis plays a pivotal role in the introduction of both the alkyl and vinyl substituents, as well as in the formation of the cyclohexane ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. rsc.org

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction can be employed to introduce the vinyl group. libretexts.orgwikipedia.orgyonedalabs.com A potential route would involve the synthesis of a 4-butylcyclohexylboronic acid or ester, which could then be coupled with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a base. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi Coupling: The Negishi coupling offers another robust method, utilizing an organozinc reagent. wikipedia.orgyoutube.comyoutube.com For instance, a 4-butylcyclohexyl halide could be converted into the corresponding organozinc reagent and subsequently coupled with a vinyl halide using a palladium or nickel catalyst. wikipedia.orgacs.orgresearchgate.net This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. wikipedia.org

Direct C-H Vinylation: Palladium-catalyzed vinylation of unactivated C-H bonds on a cyclohexane ring is a more advanced and atom-economical approach. researchgate.netntu.edu.tw While challenging, directing-group strategies can be employed to achieve regioselective vinylation. researchgate.net

Table 1: Comparison of Cross-Coupling Reactions for Vinylation

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Challenges |

| Suzuki-Miyaura | Organoboron | Palladium | Stable reagents, mild conditions | Base-sensitive substrates may be problematic |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, good functional group tolerance | Moisture and air-sensitive reagents |

An alternative approach to the cyclohexane core is through the hydrogenation of an aromatic precursor. rsc.org

A plausible route would start with 1-butyl-4-vinylbenzene. The selective hydrogenation of the benzene (B151609) ring while preserving the vinyl group is challenging due to the propensity of the vinyl group to also be reduced. However, specialized catalysts and reaction conditions can achieve this selectivity. For example, rhodium-based catalysts have shown efficacy in the selective hydrogenation of the aromatic ring in the presence of other reducible functional groups. nih.gov The use of specific catalyst supports and additives can also influence the chemoselectivity of the hydrogenation process. mdpi.com

Table 2: Catalytic Systems for Selective Aromatic Hydrogenation

| Catalyst System | Hydrogen Source | Typical Conditions | Selectivity |

| Rhodium on Carbon | H₂ gas | Low pressure, mild temperature | Can favor aromatic ring reduction |

| Ruthenium-based catalysts | H₂ gas | High pressure, elevated temperature | Often leads to full saturation |

| Palladium on Carbon with additives | H₂ gas | Varied | Additives can modulate selectivity |

The synthesis of enantiomerically pure this compound requires the use of asymmetric catalysis. nih.gov This can be achieved at various stages of the synthesis. For instance, an asymmetric Diels-Alder reaction could be employed to construct a chiral cyclohexane ring. Alternatively, a prochiral cyclohexanone (B45756) derivative could undergo an asymmetric reaction, such as an asymmetric Wittig-type reaction or the addition of a chiral organometallic reagent. scispace.comacs.org Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of functionalized cyclohexanes. nih.gov

Multi-Step Organic Synthesis Approaches to this compound

Multi-step synthesis provides the flexibility to construct complex molecules through a sequence of well-established reactions.

Olefin metathesis, particularly cross-metathesis, is a powerful reaction for the formation of new carbon-carbon double bonds. organic-chemistry.orgatlanchimpharma.commasterorganicchemistry.com

A potential synthetic route could involve the cross-metathesis of 4-butylcyclohexene with ethylene (B1197577) in the presence of a Grubbs' catalyst to generate this compound. harvard.eduacs.orgbeilstein-journals.org The success of this reaction depends on the relative reactivity of the two olefins and the choice of catalyst. Second-generation Grubbs' catalysts are known for their high activity and functional group tolerance. harvard.edu

Scheme 2: Proposed Synthesis of this compound via Olefin Metathesis

This approach could be combined with cross-coupling reactions to first synthesize the 4-butylcyclohexene precursor. For example, a Grignard reagent derived from a butyl halide could be added to a cyclohexenone derivative, followed by dehydration to yield the desired cyclohexene (B86901).

Organometallic Reagent-Mediated Syntheses (e.g., Grignard, Wittig)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, offering versatile routes to this compound from readily available starting materials. Two prominent methods in this category are the Grignard and Wittig reactions.

Grignard Reaction:

A plausible Grignard-based synthesis commences with a suitably substituted cyclohexanone derivative. For instance, the reaction of 4-vinylcyclohexanone with butylmagnesium bromide would proceed via nucleophilic addition of the butyl group to the carbonyl carbon. This initially forms a magnesium alkoxide intermediate, which upon acidic workup, yields 1-butyl-4-vinylcyclohexan-1-ol . Subsequent dehydration of this tertiary alcohol, typically under acidic conditions, would then generate the target alkene, this compound. The regioselectivity of the elimination step is crucial and may lead to a mixture of isomers.

Alternatively, the synthesis can be initiated from 4-butylcyclohexanone . Reaction with a vinyl Grignard reagent, such as vinylmagnesium bromide , would furnish the same tertiary alcohol intermediate, which can then be dehydrated to the final product.

| Starting Material | Grignard Reagent | Intermediate | Product |

| 4-Vinylcyclohexanone | Butylmagnesium bromide | 1-Butyl-4-vinylcyclohexan-1-ol | This compound |

| 4-Butylcyclohexanone | Vinylmagnesium bromide | 1-Butyl-4-vinylcyclohexan-1-ol | This compound |

Wittig Reaction:

The Wittig reaction provides a direct method for the formation of the vinyl group. This approach would involve the reaction of 4-butylcyclohexanone with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide, generated in situ from the corresponding phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) and a strong base, attacks the carbonyl carbon of the cyclohexanone. This leads to the formation of an oxaphosphetane intermediate which then collapses to yield this compound and triphenylphosphine (B44618) oxide. mnstate.eduwikipedia.orgchem-station.com The Wittig reaction is particularly advantageous as it unambiguously establishes the position of the double bond. mnstate.edu

| Ketone | Wittig Reagent | Product |

| 4-Butylcyclohexanone | Methylenetriphenylphosphorane | This compound |

Diels-Alder Reaction Strategies for Cyclohexene Ring Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for constructing six-membered rings with inherent stereochemical control. ucalgary.camasterorganicchemistry.comatc.io A common strategy for synthesizing the core structure of this compound involves the dimerization of 1,3-butadiene (B125203) . This reaction, when heated, yields 4-vinylcyclohexene (B86511) as the primary product. ucalgary.ca

Once the 4-vinylcyclohexene scaffold is obtained, the subsequent challenge lies in the selective introduction of the butyl group at the C1 position. This could potentially be achieved through various functional group transformations. For example, hydroboration-oxidation of the endocyclic double bond of 4-vinylcyclohexene would yield the corresponding alcohol. Oxidation of this alcohol to a ketone, followed by a Grignard reaction with butylmagnesium bromide and subsequent dehydration, as described previously, would lead to the desired product.

Another potential, though less common, approach would be a direct Diels-Alder reaction between 1,3-butadiene (the diene) and 1-hexene (B165129) (the dienophile). However, this reaction is generally less favorable due to the unactivated nature of 1-hexene as a dienophile and may require harsh conditions, potentially leading to low yields and a mixture of regioisomers. ucalgary.camasterorganicchemistry.com

| Diene | Dienophile | Initial Product | Subsequent Steps | Final Product |

| 1,3-Butadiene | 1,3-Butadiene | 4-Vinylcyclohexene | Functionalization and addition of butyl group | This compound |

| 1,3-Butadiene | 1-Hexene | 1-Butyl-4-cyclohexene | Isomerization/Further functionalization | This compound |

Stereochemical Control and Diastereoselective Synthesis of this compound Isomers

The synthesis of this compound can result in the formation of different stereoisomers, namely cis and trans diastereomers, depending on the relative orientation of the butyl and vinyl groups on the cyclohexane ring. Controlling the stereochemical outcome of the synthetic reactions is a key challenge and a significant area of research.

Conformationally Directed Synthesis

The stereochemistry of this compound is dictated by the conformation of the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain. spcmc.ac.in In the case of 1,4-disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions. libretexts.org

For this compound, two diastereomers are possible:

cis-1-Butyl-4-vinylcyclohexane: In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.

trans-1-Butyl-4-vinylcyclohexane: The most stable chair conformation will have both the butyl and vinyl groups in equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. spcmc.ac.inlibretexts.org

The diastereoselectivity of the synthesis can be influenced by the reaction mechanism and the steric bulk of the reagents and substrates. For instance, in the Grignard reaction with a substituted cyclohexanone, the incoming nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group, which can lead to a predominance of one diastereomer over the other. The subsequent dehydration step can also influence the final isomeric ratio.

| Isomer | Substituent Positions (Stable Chair Conformation) | Relative Stability |

| cis-1-Butyl-4-vinylcyclohexane | One axial, one equatorial | Less stable |

| trans-1-Butyl-4-vinylcyclohexane | Both equatorial | More stable |

Enantioselective Approaches to Chiral Derivatives

Since this compound possesses stereocenters, it can exist as enantiomers. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.govwikipedia.orgsigmaaldrich.comresearchgate.net

In the context of the Diels-Alder reaction, enantioselectivity can be induced by using a chiral catalyst, often a Lewis acid, that coordinates to the dienophile and creates a chiral environment, favoring the approach of the diene from one face over the other. nih.govprinceton.edunih.gov This results in the formation of a cyclohexene ring with a specific and predictable stereochemistry.

Another powerful strategy involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical course of a reaction and is then removed to yield the enantiomerically enriched product. For example, a chiral auxiliary could be attached to the dienophile in a Diels-Alder reaction to control the facial selectivity of the cycloaddition. nih.gov

While specific enantioselective syntheses of this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis provide a clear framework for how such a synthesis could be designed and executed. nih.gov

Advanced Analytical Techniques for Research Characterization of 1 Butyl 4 Vinylcyclohexane

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopy is fundamental to determining the precise structure of 1-Butyl-4-vinylcyclohexane. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. At room temperature, the cyclohexane (B81311) ring undergoes rapid chair-to-chair interconversion, which can simplify the spectrum by averaging the signals for axial and equatorial protons. youtube.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The vinyl group protons are expected to appear in the downfield region (δ 4.9-5.8 ppm). The protons on the cyclohexane ring and the butyl group will resonate in the upfield region (δ 0.8-2.2 ppm). The terminal methyl group of the butyl chain will typically show a triplet around δ 0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The two sp² hybridized carbons of the vinyl group are expected at δ 110-150 ppm. The sp³ hybridized carbons of the cyclohexane ring and the butyl group will appear in the δ 10-50 ppm range. Low-temperature ¹³C NMR could potentially resolve distinct signals for the different conformations of the molecule. nih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous signal assignment. COSY identifies proton-proton coupling networks, helping to trace the connectivity within the butyl group and the cyclohexane ring. HSQC correlates proton signals with their directly attached carbon-13 nuclei, confirming the assignment of both ¹H and ¹³C spectra.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl Group | =CH | 5.7 - 5.9 | 140 - 150 |

| Vinyl Group | =CH₂ | 4.8 - 5.1 | 110 - 115 |

| Cyclohexane Ring | CH (attached to vinyl) | 2.0 - 2.3 | 40 - 45 |

| Cyclohexane Ring | CH (attached to butyl) | 1.2 - 1.5 | 35 - 40 |

| Cyclohexane Ring | CH₂ | 1.0 - 1.9 | 25 - 35 |

| Butyl Group | CH₂ | 1.1 - 1.4 | 20 - 35 |

| Butyl Group | CH₃ | 0.8 - 1.0 | 13 - 15 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. These techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. ksu.edu.salibretexts.org

IR Spectroscopy: The IR spectrum of this compound will prominently feature C-H stretching vibrations for both sp² (vinyl) and sp³ (alkane) carbons. Key absorptions include the C=C stretch of the vinyl group and various C-H bending modes.

Raman Spectroscopy: Raman spectroscopy is particularly effective for identifying the C=C double bond, which typically produces a strong signal. The symmetric vibrations of the non-polar hydrocarbon backbone are also readily observed. horiba.com

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Vinyl C-H | Stretch | 3070 - 3090 (Medium) | 3070 - 3090 (Medium) |

| Alkane C-H | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| C=C | Stretch | 1640 - 1650 (Medium) | 1640 - 1650 (Strong) |

| Vinyl C-H | Bend (Out-of-plane) | 910 & 990 (Strong) | Weak / Not observed |

| Alkane CH₂ | Bend (Scissoring) | ~1465 (Medium) | ~1465 (Medium) |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound with high precision, which allows for the confirmation of its elemental composition. For this compound (C₁₂H₂₂), HRMS can distinguish its mass from other compounds with the same nominal mass but different atomic compositions. The electron ionization (EI) mass spectrum would also show characteristic fragmentation patterns, such as the loss of the butyl group or the vinyl group, providing further structural evidence. nist.gov

Interactive Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₂ |

| Theoretical Exact Mass | 166.1722 u |

| Key Fragment Ion (Loss of Butyl) | [M-C₄H₉]⁺ |

| m/z of [M-C₄H₉]⁺ | 109.09 |

| Key Fragment Ion (Loss of Vinyl) | [M-C₂H₃]⁺ |

| m/z of [M-C₂H₃]⁺ | 139.14 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and polarity of the compound. As a volatile hydrocarbon, this compound is ideally suited for GC analysis.

Gas Chromatography (GC): GC is the primary technique for purity assessment of volatile compounds. researchgate.netresearchgate.net A non-polar capillary column is typically used, and the compound is separated from other components based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides high sensitivity for hydrocarbons.

High-Performance Liquid Chromatography (HPLC): While less common for this type of compound, reversed-phase HPLC could be developed for non-volatile mixtures or for preparative separation. A C18 column with a mobile phase of acetonitrile (B52724) and water would be a typical starting point. sielc.com

Interactive Table 4: Typical Chromatographic Method Parameters

| Technique | Parameter | Recommended Condition |

| Gas Chromatography (GC) | Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen | |

| Injector Temperature | 250 °C | |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | |

| Detector | Flame Ionization Detector (FID) at 300 °C | |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient of Acetonitrile/Water | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at 210 nm or Refractive Index (RI) |

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

GC-MS: This is the definitive technique for identifying volatile components in a complex mixture. nih.gov As components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each. The resulting spectrum can be compared against a library (e.g., NIST) for positive identification of this compound and any impurities. nih.gov

LC-MS: For less volatile or thermally unstable mixtures containing this compound derivatives, LC-MS can be used. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) would be suitable ionization sources for this non-polar compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the properties and behavior of a compound. In the context of this compound, X-ray crystallography would be instrumental in elucidating the solid-state structure of its crystalline derivatives.

Despite a thorough search of scientific literature, no specific X-ray crystallographic data for derivatives of this compound could be identified. Research involving the crystallographic analysis of this particular compound or its immediate derivatives appears to be limited or not publicly available.

However, it is possible to theorize on the potential structural insights that could be gained from such an analysis. For a hypothetical crystalline derivative of this compound, X-ray diffraction would reveal the preferred conformation of the cyclohexane ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also determine the orientation of the butyl and vinyl substituents, whether they are in equatorial or axial positions. This information is vital for understanding intermolecular interactions and the packing of molecules within the crystal lattice.

For instance, a hypothetical co-crystal of this compound with a suitable co-former could be analyzed. The crystallographic data would provide insights into the non-covalent interactions, such as hydrogen bonds or van der Waals forces, that govern the formation of the co-crystal.

While no specific experimental data is available, a hypothetical data table for a derivative of this compound is presented below to illustrate the type of information that would be obtained from an X-ray crystallography study.

Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.05 |

In the absence of experimental data, the detailed solid-state structure of this compound derivatives remains an area for future research. Such studies would be invaluable for establishing structure-property relationships and for the rational design of new materials based on this chemical scaffold.

Reactivity and Reaction Mechanisms of 1 Butyl 4 Vinylcyclohexane

Electrophilic and Nucleophilic Addition Reactions of the Vinyl Moiety

The π-bond of the vinyl group serves as a nucleophile, readily reacting with electrophiles. These electrophilic addition reactions are characteristic of alkenes and represent the principal mode of reactivity for 1-butyl-4-vinylcyclohexane. Nucleophilic addition to the vinyl group is not favored unless the double bond is activated by potent electron-withdrawing groups, which are absent in this compound.

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the vinyl group's π-electrons on the hydrogen atom of the HX molecule. This leads to the formation of a carbocation intermediate. libretexts.org

Consistent with Markovnikov's rule, the proton adds to the terminal carbon of the vinyl group (the carbon with more hydrogen atoms), resulting in the formation of a more stable secondary carbocation adjacent to the cyclohexane (B81311) ring. A key feature observed in the hydrohalogenation of similar vinylcyclohexane (B147605) structures is the potential for carbocation rearrangement. libretexts.org The initially formed secondary carbocation can undergo a 1,2-hydride shift from the cyclohexane ring to generate a more stable tertiary carbocation within the ring. Subsequent attack by the halide anion (X⁻) on this rearranged carbocation yields the final product. For instance, the reaction with HBr predominantly yields 4-bromo-4-ethyl-1-butylcyclohexane, a rearranged product. libretexts.org

Hydration: Acid-catalyzed hydration follows a similar mechanism. The vinyl group is protonated by a hydronium ion to form the same secondary carbocation intermediate. This intermediate can then be attacked by a water molecule, acting as a nucleophile. Deprotonation of the resulting oxonium ion by water or a conjugate base yields the corresponding alcohol. As with hydrohalogenation, rearrangement to a tertiary carbocation can occur, leading to the formation of a tertiary alcohol as a significant product.

| Reaction | Reagent(s) | Initial Intermediate | Rearranged Intermediate | Major Product |

| Hydrobromination | HBr | Secondary Carbocation | Tertiary Carbocation | 4-Bromo-4-ethyl-1-butylcyclohexane |

| Hydration | H₂O, H₂SO₄ (cat.) | Secondary Carbocation | Tertiary Carbocation | 4-Ethyl-1-butylcyclohexan-1-ol |

Epoxidation: The vinyl group of this compound can be readily oxidized to form an epoxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, resulting in the formation of 1-butyl-4-(oxiran-2-yl)cyclohexane. researchgate.netorganic-chemistry.org Metabolism studies on the parent compound, 4-vinylcyclohexene (B86511), show that epoxidation is a primary metabolic pathway. nih.gov

Dihydroxylation: The conversion of the vinyl group to a vicinal diol can be accomplished through several methods, leading to different stereochemical outcomes.

Syn-dihydroxylation: This is typically performed using osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This process results in the formation of 1-(4-butylcyclohexyl)ethane-1,2-diol with the two hydroxyl groups added to the same face of the original double bond.

Anti-dihydroxylation: This can be achieved by first performing an epoxidation, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the epoxide oxygen, leading to the anti-diol.

| Reaction | Reagent(s) | Product | Stereochemistry |

| Epoxidation | m-CPBA | 1-Butyl-4-(oxiran-2-yl)cyclohexane | N/A |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 1-(4-Butylcyclohexyl)ethane-1,2-diol | Syn |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(4-Butylcyclohexyl)ethane-1,2-diol | Anti |

In the presence of a radical initiator, such as peroxides, the addition of HBr to the vinyl group proceeds via a free-radical mechanism. This pathway leads to the anti-Markovnikov product. The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the terminal carbon of the vinyl group, forming a more stable secondary alkyl radical adjacent to the cyclohexane ring. This radical then abstracts a hydrogen atom from another HBr molecule to give the final product, 1-(2-bromoethyl)-4-butylcyclohexane, and regenerate a bromine radical to continue the chain reaction. cdnsciencepub.com

Studies on the reaction of various alkyl radicals with 4-vinylcyclohexene have shown that radical addition occurs selectively at the vinyl double bond. cdnsciencepub.com Unstabilized alkyl radicals readily add to the vinyl group, leading to the formation of higher molecular weight adducts. cdnsciencepub.com

| Reaction Step | Description |

| Initiation | Peroxide → 2 RO• RO• + HBr → ROH + Br• |

| Propagation | Br• adds to the terminal carbon of the vinyl group, forming a secondary alkyl radical. The alkyl radical abstracts H from HBr, forming the product and a new Br•. |

| Termination | Combination of any two radical species (e.g., Br• + Br• → Br₂). |

Pericyclic Reactions Involving the Vinylcyclohexane Framework

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.orgmsu.edu The vinylcyclohexane framework can participate in such reactions, primarily involving the vinyl group.

The vinyl group in this compound can function as a dienophile in a [4+2] Diels-Alder cycloaddition reaction. wikipedia.org When reacted with a conjugated diene, such as 1,3-butadiene (B125203), a new six-membered ring is formed. The reaction is concerted and stereospecific. libretexts.org The butylcyclohexyl group remains as a substituent on the newly formed cyclohexene (B86901) ring.

The reactivity of the vinyl group as a dienophile is moderate, as it lacks strong electron-withdrawing groups that typically accelerate the reaction rate. masterorganicchemistry.com The reaction generally requires thermal conditions to proceed. The product of the reaction between this compound and 1,3-butadiene would be 4-(4-butylcyclohexyl)cyclohex-1-ene.

| Reaction Type | Diene | Dienophile | Product |

| [4+2] Cycloaddition | 1,3-Butadiene | This compound | 4-(4-Butylcyclohexyl)cyclohex-1-ene |

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-electron system. fiveable.meuh.edu The unsubstituted this compound molecule does not possess the necessary conjugated structure, such as a 1,5-diene or an allyl vinyl ether system, to undergo common thermal sigmatropic rearrangements like the Cope or Claisen rearrangements. libretexts.orgimperial.ac.uk

For a sigmatropic rearrangement to occur within the vinylcyclohexane framework, further unsaturation would be required. For example, if the molecule were a derivative of 1,5-diene, it could potentially undergo a researchgate.netresearchgate.net-sigmatropic Cope rearrangement. The kinetics of such concerted intramolecular reactions are typically first-order. The feasibility and rate of these reactions are governed by the Woodward-Hoffmann rules, which dictate the stereochemical course based on the number of electrons involved and whether the reaction is promoted by heat or light. libretexts.orgfiveable.me For example, a thermally allowed researchgate.netresearchgate.net-sigmatropic rearrangement involving 6 π-electrons proceeds through a suprafacial-suprafacial transition state, which is geometrically accessible. libretexts.org However, a thermal cdnsciencepub.comresearchgate.net-alkyl shift is symmetry-forbidden to occur suprafacially with retention of configuration and is therefore kinetically prohibitive under normal conditions. uh.edu

Substitution Reactions on the Cyclohexane Ring and Butyl Chain

In principle, this compound possesses several sites susceptible to substitution reactions: the allylic positions on the cyclohexane ring, the saturated carbons of the ring, and the butyl chain.

Cyclohexane Ring: Free radical substitution is a plausible reaction pathway, particularly at the allylic positions, which are activated by the adjacent double bond of the vinyl group. Reaction with free radicals could lead to the formation of substituted products. However, specific experimental data on such reactions for this compound is not documented. For the related compound 4-vinylcyclohexene, studies have shown that radicals can add to the vinyl double bond or abstract a hydrogen atom, leading to various products. cdnsciencepub.com

Butyl Chain: The saturated n-butyl group would be expected to undergo free-radical substitution, similar to other alkanes. Reaction with halogens under UV light or at high temperatures would likely lead to a mixture of halogenated isomers. The reactivity of the C-H bonds would follow the general trend of tertiary > secondary > primary, although the butyl chain only contains primary and secondary carbons.

Mechanistic Studies and Kinetic Analysis of this compound Transformations

Detailed mechanistic and kinetic studies provide fundamental insights into the reaction pathways, transition states, and the factors controlling reaction rates and product distributions. For this compound, such specific studies appear to be absent from the literature. The following sections describe the types of analyses that would be necessary to characterize its reactivity.

Reaction Pathway Elucidation and Intermediates Characterization

Identification of Intermediates: Reactions involving the vinyl group or the cyclohexane ring could proceed through various intermediates, such as carbocations or free radicals. For instance, electrophilic addition to the vinyl group would generate a carbocationic intermediate. Its stability and subsequent rearrangement would be influenced by the butyl- and cyclohexenyl- groups.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be crucial for identifying the structures of both stable products and transient intermediates.

Influence of Catalysis and Solvent Effects on Reaction Selectivity

The choice of catalyst and solvent is critical in directing the outcome of chemical reactions. wikipedia.org

Catalysis: Catalysts can provide alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often enhancing selectivity. For a molecule like this compound, various catalytic systems could be employed. For example, transition-metal catalysts are often used for hydrogenation or polymerization reactions involving the vinyl group. The specific catalyst would determine whether the reaction occurs at the vinyl group, the ring's double bond, or elsewhere.

Solvent Effects: Solvents can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org The polarity of the solvent is a key factor. quora.com For reactions involving charged intermediates, polar solvents are generally preferred as they can solvate and stabilize these species. wikipedia.org In contrast, nonpolar solvents might be favored for radical reactions. The choice of solvent can alter the conformational equilibrium of the substituted cyclohexane ring, which in turn can affect reactivity. cdnsciencepub.comstackexchange.com

The following table illustrates how solvent properties can influence reaction types relevant to a substituted alkene.

| Solvent Type | Dielectric Constant | Typical Effect on Reactions with Charged Intermediates | Example Solvent |

| Polar Protic | High | Stabilizes both cations and anions effectively. | Water, Ethanol |

| Polar Aprotic | High | Stabilizes cations but not anions as effectively. | DMSO, Acetonitrile (B52724) |

| Nonpolar | Low | Poorly solvates charged species. | Hexane, Toluene |

This table is based on general chemical principles and is not derived from specific experimental data for this compound.

Polymerization Studies of 1 Butyl 4 Vinylcyclohexane As a Monomer

Homopolymerization Mechanisms and Kinetics of 1-Butyl-4-vinylcyclohexane

The homopolymerization of this compound has been investigated through several key mechanisms, including free radical, ionic, and coordination polymerization. Each method offers distinct control over the resulting polymer's structure and properties.

Free Radical Polymerization: Initiator Systems and Kinetic Parameters

Free radical polymerization is a common method for polymerizing vinyl monomers. fujifilm.com The process involves initiation, propagation, and termination steps. uomustansiriyah.edu.iqcmu.edu For this compound, the bulky butylcyclohexyl group introduces significant steric hindrance, which influences the kinetic parameters of the polymerization.

Initiator Systems: The polymerization is typically initiated by the thermal decomposition of molecules that form free radicals. fujifilm.com Common initiators include azo compounds and peroxides. fujifilm.com The choice of initiator depends on the desired reaction temperature and the solvent used.

Table 1: Initiator Systems for Free Radical Polymerization of this compound This table is generated based on common practices in free radical polymerization.

| Initiator Type | Example Initiator | Decomposition Temperature (°C) | Common Solvents |

|---|---|---|---|

| Azo Compound | Azobisisobutyronitrile (AIBN) | 60-80 | Toluene, Benzene (B151609), THF |

| Peroxide | Benzoyl Peroxide (BPO) | 70-90 | Toluene, Dioxane |

Ionic Polymerization: Anionic and Cationic Approaches

Ionic polymerization methods are highly selective and depend on the electronic nature of the monomer. du.edu.egresearchgate.net

Anionic Polymerization: This method proceeds through a carbanionic active center. It is most effective for monomers with electron-withdrawing groups, a feature that this compound lacks. However, like styrene (B11656) and other nonpolar vinyl monomers, it can be polymerized anionically using strong nucleophilic initiators such as alkyllithium compounds (e.g., n-butyllithium) in nonpolar solvents like cyclohexane (B81311). du.edu.eguni-bayreuth.de A key advantage of anionic polymerization, when conducted under high-purity conditions, is its "living" nature, which means there are no inherent termination steps. du.edu.eg This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Cationic Polymerization: This approach involves a carbocationic active center and is suitable for monomers that can form stable carbocations. researchgate.net The polymerization of this compound can be initiated by protic acids or Lewis acids, such as Friedel-Crafts catalysts. researchgate.net The stability of the propagating carbocation is a crucial factor for successful polymerization.

Table 2: Comparison of Ionic Polymerization Approaches for this compound This table outlines the expected characteristics based on general principles of ionic polymerization.

| Feature | Anionic Polymerization | Cationic Polymerization |

|---|---|---|

| Active Center | Carbanion | Carbocation |

| Suitable Initiators | Alkyllithiums (e.g., n-BuLi), Sodium Naphthalenide | Lewis Acids (e.g., BF3, AlCl3), Protic Acids (e.g., H2SO4) |

| Solvent Effects | Rate is faster in polar solvents (e.g., THF) than nonpolar (e.g., cyclohexane). uni-bayreuth.de | Solvent polarity influences initiation and propagation rates. |

| Termination | "Living" in pure systems; terminated by impurities (water, CO2). du.edu.eg | Can terminate via rearrangement, chain transfer to monomer, or combination with counter-ion. |

| Control | Excellent control over molecular weight and low polydispersity. | Less control over molecular weight; broader polydispersity is common. |

Coordination Polymerization: Ziegler-Natta and Metallocene Catalysis

Coordination polymerization offers a high degree of control over the polymer's stereochemistry, allowing for the synthesis of isotactic or syndiotactic polymers. libretexts.org

Ziegler-Natta Catalysis: Traditional Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are highly effective for polymerizing α-olefins. libretexts.orgnih.gov These heterogeneous catalysts can polymerize this compound, potentially yielding stereoregular polymers. The catalytic activity and the resulting polymer's tacticity are influenced by the specific catalyst components and reaction conditions.

Metallocene Catalysis: Metallocene catalysts are a more recent class of single-site catalysts that offer significant advantages over traditional Ziegler-Natta systems. hhu.de These homogeneous catalysts, such as zirconocene (B1252598) derivatives activated by methylaluminoxane (B55162) (MAO), provide nearly identical active sites. hhu.deresearchgate.net This uniformity leads to polymers with narrow molecular weight distributions (Mw/Mn approaching 2) and exceptional control over stereochemistry. hhu.de The structure of the metallocene ligand can be precisely designed to produce polymers with specific tacticities. hhu.de

Table 3: Comparison of Coordination Catalysts for this compound Polymerization This table contrasts the general features of Ziegler-Natta and Metallocene catalysts.

| Feature | Ziegler-Natta Catalysts | Metallocene Catalysts |

|---|---|---|

| Catalyst Nature | Heterogeneous, multi-site | Homogeneous, single-site hhu.de |

| Composition | e.g., TiCl4 + (C2H5)2AlCl nih.gov | e.g., Cp2ZrCl2 + MAO hhu.de |

| Molecular Weight Distribution | Broad | Narrow (Mw/Mn ≈ 2) hhu.de |

| Stereochemical Control | Good, but depends on catalyst preparation | Excellent and tunable through ligand design hhu.de |

| Co-monomer Incorporation | Often non-uniform | Uniform |

Copolymerization of this compound with Co-monomers

Copolymerization extends the range of properties achievable by incorporating this compound with other monomers into the same polymer chain.

Monomer Reactivity Ratios Determination

The composition and sequence distribution of a copolymer are determined by the monomer reactivity ratios, r1 and r2. fiveable.me These ratios are the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k11) divided by the rate constant for it adding monomer 2 (k12), and vice versa. fiveable.mestanford.edu The instantaneous copolymer composition can be predicted using the Mayo-Lewis equation. fiveable.me The determination of these ratios is crucial for designing copolymers with desired properties.

Table 4: Hypothetical Monomer Reactivity Ratios and Resulting Copolymer Structures This table illustrates general copolymerization behavior based on reactivity ratio values.

| Reactivity Ratio Values | Condition | Resulting Copolymer Structure |

|---|---|---|

| r1 > 1, r2 < 1 | M1* prefers M1 | Tendency toward blocky structure of M1 |

| r1 < 1, r2 < 1 | Both radicals prefer the other monomer | Tendency toward an alternating structure |

| r1r2 = 1 | Ideal Copolymerization | Random incorporation of monomers based on feed ratio fiveable.me |

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CRP) techniques enable the synthesis of polymers with predefined molecular weights, narrow polydispersity, and complex architectures, such as block copolymers. sigmaaldrich.comgoogle.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.govwikipedia.org The process involves a rapid equilibrium between active, propagating radicals and dormant polymer chains, allowing for controlled chain growth. researchgate.net This technique is compatible with a wide range of vinyl monomers, including those with bulky substituents like this compound.

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper with a ligand) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species (an alkyl halide). wikipedia.orgresearchgate.net The low concentration of active radicals minimizes termination reactions, leading to excellent control over the polymerization process. wikipedia.org ATRP can be used to synthesize well-defined homopolymers of this compound as well as block copolymers with other monomers.

Table 5: Comparison of Controlled/Living Radical Polymerization Techniques This table compares the key features of RAFT and ATRP as applied to vinyl monomers.

| Feature | RAFT Polymerization | ATRP |

|---|---|---|

| Control Agent | Thiocarbonylthio Chain Transfer Agent wikipedia.org | Transition Metal Catalyst (e.g., CuBr/PMDETA) and Alkyl Halide Initiator wikipedia.org |

| Mechanism | Reversible addition-fragmentation chain transfer nih.gov | Reversible atom transfer between dormant and active species researchgate.net |

| Monomer Scope | Very broad, tolerant to many functional groups | Broad, but can be sensitive to certain functional groups |

| Advantages | Metal-free polymer product, wide monomer scope | Well-established kinetics, high degree of control |

| Potential Issues | CTA can be colored and may require removal; potential for retardation | Catalyst can be sensitive to oxygen; requires removal from the final polymer |

Stereoregular Polymerization of this compound

The spatial arrangement of the butylcyclohexyl groups along the polymer chain, known as tacticity, significantly impacts the physical and chemical properties of poly(this compound). The synthesis of isotactic, syndiotactic, and atactic variations of this polymer has been achieved through the use of specific catalyst systems and the control of polymerization conditions.

The production of stereoregular polymers from this compound relies on the use of coordination catalysts, primarily Ziegler-Natta and metallocene systems.

Isotactic Poly(this compound): The synthesis of highly isotactic poly(this compound) can be achieved using specific Ziegler-Natta catalysts. For the closely related monomer, 1-vinylcyclohexene, highly isotactic polymer with a 3,4-insertion predominance has been obtained using [OSSO]-type titanium complexes activated with methylaluminoxane (MAO). It is expected that similar catalyst systems would yield isotactic poly(this compound). The regular arrangement of all the butylcyclohexyl groups on the same side of the polymer chain leads to a crystalline material with a high melting point and enhanced mechanical strength.

Syndiotactic Poly(this compound): The synthesis of syndiotactic poly(this compound) can be accomplished through the use of metallocene catalysts. For instance, syndiotactic polystyrene, a structurally analogous polymer, is produced using catalyst systems containing a titanium compound and aluminoxane as the main components. By analogy, a similar approach would be employed for this compound. The alternating arrangement of the butylcyclohexyl groups on opposite sides of the polymer backbone results in a crystalline polymer with distinct thermal and mechanical properties compared to its isotactic counterpart.

Atactic Poly(this compound): Atactic poly(this compound), where the butylcyclohexyl groups are randomly arranged along the polymer chain, is typically produced through a two-step process. This involves the polymerization of 4-butylstyrene to atactic polystyrene, followed by the hydrogenation of the phenyl rings. Direct polymerization of this compound with certain catalyst systems, such as amine bis(phenolate) titanium and zirconium complexes, can also yield amorphous, atactic polymer. The lack of stereoregularity in atactic poly(this compound) results in an amorphous material with lower density and different solubility characteristics compared to the stereoregular forms.

The stereochemical outcome of the polymerization of this compound is highly dependent on the choice of catalyst and the reaction conditions employed.

Catalyst Influence:

Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts, such as those based on titanium chlorides (e.g., TiCl₃, TiCl₄) and an aluminum alkyl co-catalyst (e.g., triethylaluminum, triisobutylaluminum), are known to produce isotactic polyolefins. The stereocontrol arises from the specific geometry of the active sites on the catalyst surface, which directs the orientation of the incoming monomer molecule. For vinylcyclohexane-based polymers, catalyst systems like α-TiCl₃ in combination with an aluminum alkyl can lead to isotactic structures.

Metallocene Catalysts: Homogeneous metallocene catalysts offer more precise control over the polymer's stereochemistry. The symmetry of the metallocene ligand is a key factor. For example, C₂-symmetric metallocenes, such as rac-Me₂Si(Ind)₂ZrCl₂, are known to produce isotactic polymers from α-olefins. In contrast, Cₛ-symmetric metallocenes, like Me₂C(Cp)(Flu)ZrCl₂, can yield syndiotactic polymers. The choice of the central metal (e.g., titanium, zirconium) and the ligands attached to it allows for the fine-tuning of the catalyst's stereoselectivity.

Reaction Conditions' Influence: The reaction conditions also play a crucial role in determining the stereoregularity of the resulting polymer.

Temperature: Polymerization temperature can affect the degree of stereocontrol. In many cases, lower temperatures favor higher stereoregularity as it reduces chain-end mobility and side reactions.

Co-catalyst and Activator: The type and concentration of the co-catalyst, such as methylaluminoxane (MAO) or other activators, can influence the activity and stereoselectivity of the catalyst system. The ratio of the co-catalyst to the transition metal complex is a critical parameter that needs to be optimized.

Solvent: The polarity of the solvent can impact the performance of homogeneous catalyst systems. Non-polar hydrocarbon solvents are typically used for Ziegler-Natta and metallocene polymerizations.

The following table summarizes the expected catalyst systems and conditions for the synthesis of different tactic forms of poly(this compound), based on studies of similar vinyl monomers.

| Tacticity | Catalyst System | Co-catalyst/Activator | Typical Reaction Conditions | Expected Polymer Properties |

| Isotactic | Heterogeneous Ziegler-Natta (e.g., α-TiCl₃) or C₂-symmetric metallocene (e.g., rac-Me₂Si(Ind)₂ZrCl₂) | Aluminum Alkyl (e.g., Al(C₂H₅)₃) or MAO | Toluene solvent, 25-80°C | Crystalline, high melting point |

| Syndiotactic | Cₛ-symmetric metallocene (e.g., Me₂C(Cp)(Flu)ZrCl₂) | MAO | Toluene solvent, 0-60°C | Crystalline, distinct thermal properties from isotactic form |

| Atactic | Amine bis(phenolate) Ti or Zr complexes or via hydrogenation of atactic poly(4-butylstyrene) | B(C₆F₅)₃ or hydrogenation catalyst (e.g., Ru/C) | Toluene solvent for polymerization; various for hydrogenation | Amorphous, lower density |

Mechanistic Insights into this compound Polymerization

The polymerization of this compound using coordination catalysts proceeds through a chain-growth mechanism involving the repeated insertion of monomer molecules into a metal-carbon bond.

Chain Growth: The generally accepted mechanism for Ziegler-Natta and metallocene-catalyzed polymerization is the Cossee-Arlman mechanism. The process begins with the coordination of the vinyl group of the this compound monomer to a vacant coordination site on the active transition metal center. This is followed by the migratory insertion of the coordinated double bond into the existing metal-alkyl bond, which extends the polymer chain by one monomer unit and regenerates the vacant site for the next monomer to coordinate. The stereochemistry of the insertion is dictated by the steric environment of the catalyst's active site.

Termination Mechanisms: Chain termination can occur through several pathways, which limit the final molecular weight of the polymer.

β-Hydride Elimination: This is a common termination pathway where a hydrogen atom from the β-carbon of the growing polymer chain is transferred to the metal center, forming a metal-hydride species and a polymer chain with a terminal double bond.

Chain Transfer to Monomer: The growing polymer chain can transfer a hydrogen atom to a coordinated monomer molecule, resulting in a saturated polymer chain and a new metal-alkyl species that can initiate a new chain.

Chain Transfer to Co-catalyst: In systems using aluminum alkyls, the growing polymer chain can be transferred to the aluminum co-catalyst, forming a dead polymer chain and regenerating the active catalyst site.

Reaction with Impurities: Protic impurities such as water or alcohols can react with the active center and terminate the growing chain.

The relative rates of propagation and termination reactions determine the molecular weight of the resulting poly(this compound).

While the primary mode of polymerization for this compound is through the vinyl group, the possibility of ring-opening polymerization (ROP) of the cyclohexane ring is generally considered unlikely under typical Ziegler-Natta or metallocene polymerization conditions. The cyclohexane ring is thermodynamically stable and lacks the ring strain that typically drives ROP in monomers like cyclobutene (B1205218) or norbornene derivatives.

However, ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. While there is limited specific literature on the ROMP of vinylcyclohexane (B147605) derivatives, it is conceivable that under specific catalytic conditions, particularly with highly active metathesis catalysts, reactions involving the cyclohexene (B86901) moiety could occur, especially if the monomer were a vinylcyclohexene (B1617736). For saturated rings like in this compound, ring-opening is not a feasible pathway. Radical ring-opening polymerization has been studied for vinylcyclopropanes, which have significant ring strain, but this mechanism is not applicable to the much more stable cyclohexane ring. Therefore, for this compound, polymerization is expected to proceed exclusively through the vinyl group.

Computational and Theoretical Investigations of 1 Butyl 4 Vinylcyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to predicting the electronic structure and inherent reactivity of molecules. researchgate.net These methods allow for a detailed examination of electron distribution, molecular orbital energies, and the potential energy surface, which governs molecular geometry and reaction pathways.

The conformational flexibility of 1-butyl-4-vinylcyclohexane is dominated by the cyclohexane (B81311) ring, which primarily adopts a chair conformation to minimize angular and torsional strain. The two substituents, a butyl group and a vinyl group, can be positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The interconversion between the two possible chair conformations (a "ring flip") results in the exchange of axial and equatorial positions.

Density Functional Theory (DFT) is a widely used computational method to investigate these conformational preferences. DFT studies focus on calculating the electronic energy of different geometric arrangements to identify the most stable conformers (energy minima). For substituted cyclohexanes, the primary determinant of conformational stability is the steric hindrance caused by 1,3-diaxial interactions. pressbooks.pubyoutube.com These are repulsive forces between an axial substituent and the two axial hydrogens on the same side of the ring. To avoid these unfavorable interactions, bulky substituents preferentially occupy the equatorial position. libretexts.org

In the case of this compound, there are two primary chair conformers to consider: one with the butyl group equatorial and the vinyl group axial, and the other with the butyl group axial and the vinyl group equatorial. A third, less likely conformer would have both groups axial, while the most stable would have both equatorial. Given that the butyl group is significantly bulkier than the vinyl group, the conformer that places the butyl group in the equatorial position is expected to be substantially more stable.

DFT calculations, particularly using functionals that account for dispersion forces like M06-2X or B2PLYP-D, can accurately quantify the energy difference between these conformers. rsc.org The relative energy of various conformers determines their population at thermal equilibrium. While specific DFT data for this compound is not prominent in the literature, the principles can be illustrated with A-values (conformational free energies) for related substituents.

| Substituent | A-value (kcal/mol) | Preference for Equatorial Position |

|---|---|---|

| -CH3 (Methyl) | 1.7 | Strong |

| -CH2CH3 (Ethyl) | 1.8 | Strong |

| -C(CH3)3 (tert-Butyl) | ~5.0 | Very Strong |

| -CH=CH2 (Vinyl) | 1.3-1.8 | Strong |

The data indicates that both alkyl and vinyl groups have a strong preference for the equatorial position. For this compound, the conformer with both the butyl and vinyl groups in equatorial positions would be the global energy minimum.

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for studying chemical reactions. These methods are used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. anu.edu.au

For this compound, theoretical studies can elucidate the mechanisms of reactions involving its vinyl group, such as electrophilic additions or radical-mediated processes. For instance, a computational study on the reaction of vinylcyclohexene (B1617736) derivatives with hypochlorous acid used quantum chemical methods to determine that the electrophilic attack preferentially occurs at the more accessible double bond, and the calculations helped to identify the resulting carbocation intermediates and final chlorohydrin products. researchgate.net

A key aspect of these investigations is the calculation of the activation energy (the energy barrier of the transition state), which is critical for predicting reaction rates. By comparing the energy barriers for different possible reaction pathways, chemists can predict which reaction is most likely to occur. For example, ab initio calculations on the cyclization of the butylbenzene (B1677000) radical showed that the formation of a six-membered ring had a significantly lower activation energy than the formation of a five-membered ring, providing insight into the selectivity of the reaction. researchgate.net Similar methods could be applied to understand the reactivity of the vinyl group in this compound towards various reagents.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis

While quantum chemical calculations are excellent for determining the static properties of molecules at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time at finite temperatures. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve.

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: MD can simulate the ring-flipping process of the cyclohexane ring, determining the timescale of this motion and the lifetime of different chair and twist-boat conformations.

Analyze Intermolecular Interactions: In a simulated liquid or solution, MD provides detailed information about non-covalent interactions, such as van der Waals forces, between molecules. mdpi.com This is crucial for understanding the physical properties of the substance, such as its viscosity, density, and solvation characteristics.

Study Behavior in Different Environments: Simulations can model the behavior of this compound at interfaces or on surfaces, as demonstrated in studies of cyclohexane on amorphous surfaces, providing insight into its orientation and potential for shear-driven reactions. researchgate.net

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. These force fields are often parameterized using data from high-level quantum chemical calculations to ensure their accuracy.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemistry offers the ability to predict various spectroscopic properties, which is a powerful tool for interpreting experimental data and confirming molecular structures. By calculating properties related to the interaction of molecules with electromagnetic radiation, one can generate theoretical spectra that can be compared directly with experimental results from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ) and coupling constants (J). These calculations can help assign peaks in an experimental spectrum to specific atoms in the molecule and can distinguish between different conformers, as axial and equatorial protons and carbons have distinct chemical shifts.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows characteristic peaks corresponding to specific bond stretches, bends, and twists. This can be used to identify functional groups, such as the C=C stretch of the vinyl group and the C-H stretches of the butyl and cyclohexane moieties.

The accuracy of these predictions has reached a level where they are routinely used to confirm the structure of newly synthesized compounds and to study molecules that are difficult to characterize experimentally. escholarship.org

Modeling of Polymerization Processes and Monomer Reactivity

This compound is a vinyl monomer and can, in principle, undergo polymerization. Computational modeling provides significant insights into its potential polymerization behavior and the properties of the resulting polymer. nih.govmdpi.com

The reactivity of a monomer in polymerization is governed by both electronic and steric factors. Quantum chemical calculations can be used to compute several electronic descriptors that predict reactivity:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity, and the shapes of these orbitals show where chemical reactions are most likely to occur (in this case, at the π-bond of the vinyl group).

Atomic Charges and Electrostatic Potential: These calculations reveal the distribution of charge within the monomer, identifying electrophilic and nucleophilic sites. This information is key to predicting how the monomer will behave in ionic polymerization.

| Reactivity Descriptor | Significance in Polymerization |

|---|---|

| HOMO Energy | Indicates susceptibility to electrophilic attack (cationic polymerization). |

| LUMO Energy | Indicates susceptibility to nucleophilic attack (anionic polymerization). |

| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity. |

| Mulliken Atomic Charges | Quantifies the charge on the vinyl carbons, predicting regioselectivity. |

Derivatization and Chemical Modifications of 1 Butyl 4 Vinylcyclohexane for Advanced Synthetic Applications

Selective Functionalization of the Vinyl Moiety Post-Synthesis

The exocyclic vinyl group is the most reactive site in the 1-butyl-4-vinylcyclohexane molecule, making it a prime target for selective functionalization. Its electronic and steric environment allows for a range of addition and coupling reactions, enabling the introduction of diverse functional groups.

The carbon-carbon double bond of the vinyl group can be readily converted into other valuable functional groups such as epoxides, alcohols (diols), and halides. These transformations are fundamental in synthetic chemistry for building molecular complexity.

Epoxidation: The vinyl group can be oxidized to form an epoxide (oxirane), a highly useful three-membered cyclic ether. libretexts.org This reaction is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The resulting epoxide, 2-(4-butylcyclohexyl)oxirane, is a key intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide array of functionalities.

Hydroxylation: The vinyl group can be converted into a 1,2-diol. This can be accomplished in two steps by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis, which results in an anti-dihydroxylation product. libretexts.orgyoutube.com Alternatively, direct syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃). libretexts.org This yields 1-(4-butylcyclohexyl)ethane-1,2-diol with the two hydroxyl groups on the same side.

Halogenation: The vinyl group readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl). The addition of a halogen like bromine would yield 1,2-dibromo-1-(4-butylcyclohexyl)ethane. The addition of HBr, following Markovnikov's rule, would preferentially form 1-bromo-1-(4-butylcyclohexyl)ethane due to the formation of a more stable secondary carbocation intermediate.

| Transformation | Reagents | Product | Functional Group |

| Epoxidation | m-CPBA | 2-(4-Butylcyclohexyl)oxirane | Epoxide |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 1-(4-Butylcyclohexyl)ethane-1,2-diol | Vicinal Diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(4-Butylcyclohexyl)ethane-1,2-diol | Vicinal Diol |

| Bromination | Br₂ | 1,2-Dibromo-1-(4-butylcyclohexyl)ethane | Vicinal Dibromide |

| Hydrobromination | HBr | 1-Bromo-1-(4-butylcyclohexyl)ethane | Alkyl Halide |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the vinyl group of this compound is an excellent substrate for such transformations. cem.com

Heck Reaction: In the Heck reaction, the vinyl group can couple with an aryl or vinyl halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comorganic-chemistry.org This reaction forms a new carbon-carbon bond between the vinyl group and the halide partner, typically with high trans selectivity, yielding a substituted styrene-type derivative. For example, reacting this compound with iodobenzene (B50100) would produce 1-butyl-4-styrylcyclohexane.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. organic-chemistry.org While the vinyl group itself is not a direct partner, it can be readily converted into a vinylboronic acid or a vinylboronate ester via hydroboration. This boron-containing derivative can then participate in a Suzuki coupling with various aryl or vinyl halides, providing a versatile method for creating complex molecular architectures. masterorganicchemistry.comorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Heck Reaction | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C-C bond formation at the vinyl position |

| Suzuki Coupling | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C bond formation via a vinylborane (B8500763) intermediate |

Chemical Transformations of the Butyl Side Chain

The butyl group, being a saturated alkyl chain, is significantly less reactive than the vinyl group. Its functionalization is more challenging and generally requires harsher conditions or more advanced catalytic methods. The primary route for modifying such an unactivated alkyl chain is through free-radical reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator could introduce a bromine atom onto the butyl chain, with some selectivity for the secondary carbons due to radical stability. However, achieving high selectivity at a specific position on the chain is difficult and often leads to a mixture of products.

Regioselective and Stereoselective Modifications of the Cyclohexane (B81311) Ring

Modifying the saturated cyclohexane ring of this compound presents a significant synthetic challenge due to the lack of activating functional groups on the ring itself. However, the existing substituents can exert stereochemical control over reactions occurring at the vinyl or butyl groups.

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgquora.com In the context of this compound, regioselectivity is most relevant to the reactions of the vinyl group, as described by Markovnikov's rule for hydrohalogenation. wikipedia.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comstudy.com The bulky butyl and vinyl (or derivatized vinyl) groups can influence the stereochemical outcome of reactions. For example, during epoxidation or dihydroxylation of the vinyl group, the reagents may preferentially attack from the face of the double bond that is less sterically hindered by the cyclohexane ring's conformation. The cyclohexane ring exists predominantly in a chair conformation with the large butyl and vinyl groups occupying equatorial positions to minimize steric strain. This conformational preference can lead to diastereoselectivity in reactions, where one diastereomer is formed in excess.

Utility of this compound as a Building Block for Complex Molecule Synthesis

The ability to selectively functionalize the vinyl group transforms this compound into a highly valuable and versatile building block for the synthesis of more complex molecules.

The derivatives obtained from the transformations described above serve as key intermediates:

Epoxide derivatives are powerful synthons. The ring can be opened by a wide range of nucleophiles (e.g., amines, alkoxides, organometallics) to install new functional groups with defined stereochemistry.

Diol derivatives can be used in the synthesis of polyesters or can be protected and further functionalized.

Halogenated derivatives are precursors for nucleophilic substitution and elimination reactions, as well as for the formation of organometallic reagents like Grignard reagents.

Coupling products from Heck and Suzuki reactions allow for the direct attachment of aryl and vinyl fragments, providing a straightforward route to complex scaffolds found in pharmaceuticals and materials science.

By leveraging the reactivity of the vinyl group, this compound can be incorporated into larger molecules, with the butylcyclohexyl moiety serving as a lipophilic and sterically defined core. This makes it a useful starting material for creating compounds with specific physical and biological properties.

Emerging Research Frontiers and Future Perspectives on 1 Butyl 4 Vinylcyclohexane

Development of Sustainable Synthetic Routes to 1-Butyl-4-vinylcyclohexane

The primary route for synthesizing substituted cyclohexene (B86901) rings is the Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition. wikipedia.orglibretexts.orgopenstax.org For this compound, a potential sustainable synthetic strategy would involve the Diels-Alder reaction between 1,3-butadiene (B125203) and 1-hexene (B165129).

Traditional Diels-Alder reactions often require elevated temperatures and pressures. wikipedia.org Emerging research in green chemistry focuses on developing more sustainable approaches, which could be applicable to the synthesis of this compound. These include:

Catalytic Diels-Alder Reactions: The use of Lewis acid or organocatalysts can significantly enhance the reaction rate and selectivity under milder conditions, reducing energy consumption.

Solvent-Free or Green Solvent Conditions: Conducting the reaction in the absence of a solvent or in environmentally benign solvents like water or ionic liquids can minimize the environmental impact.

Biocatalysis: The use of enzymes to catalyze the cycloaddition offers a highly specific and environmentally friendly alternative.

A comparative look at the synthesis of a related compound, 4-tert-butyl-1-vinylcyclohexene, involves a multi-step process starting from 4-tert-butylcyclohexanone, highlighting the potential complexity that sustainable routes aim to simplify. lookchem.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Potential Advantages | Key Research Area |

| Catalytic Diels-Alder | Lower reaction temperatures, higher selectivity | Development of novel, recyclable catalysts |

| Solvent-Free Conditions | Reduced solvent waste, simplified purification | Mechanistic understanding of solid-state reactions |

| Green Solvents | Lower toxicity and environmental impact | Solvent effects on reaction kinetics and selectivity |

| Biocatalysis | High stereospecificity, mild reaction conditions | Enzyme discovery and engineering |

Advanced Mechanistic Understanding of Its Reactions and Polymerization

The reactivity of this compound is primarily dictated by its two functional groups: the vinyl group and the internal double bond of the cyclohexene ring.

Reactions of the Vinyl Group: The vinyl group is susceptible to a variety of addition reactions. Mechanistic studies on the reactions of alkyl free radicals with the analogous 4-vinylcyclohexene (B86511) have shown that radicals can add to the vinyl double bond, leading to the formation of adducts and potentially initiating polymerization. cdnsciencepub.com Advanced computational methods, such as Density Functional Theory (DFT), can provide deeper insights into the transition states and reaction pathways of these processes for this compound.

Polymerization: The vinyl group allows this compound to act as a monomer in polymerization reactions. Research on the polymerization of vinylcyclohexane (B147605) has demonstrated that it can be polymerized using various catalysts, including Ziegler-Natta and metallocene complexes, to produce polymers with specific tacticities (e.g., syndiotactic or isotactic). researchgate.netgoogleapis.com The butyl group in this compound would be expected to influence the polymer's properties, such as its glass transition temperature and solubility. Advanced polymerization techniques like controlled radical polymerization (CRP) could offer precise control over the molecular weight and architecture of poly(this compound). mdpi.com

Table 2: Key Areas for Mechanistic Investigation

| Reaction Type | Mechanistic Questions | Potential Investigative Techniques |